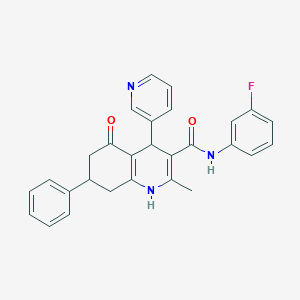
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FMOC-L-Asp(OtBu)-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Wirkmechanismus
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH acts as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The exact mechanism of action varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH is its versatility in various applications, including drug design and development. Additionally, its inhibitory effects on enzymes make it a valuable tool in biochemical and pharmacological research. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH. One area of interest is the development of novel inhibitors targeting specific enzymes involved in various diseases. Additionally, there is potential for the use of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH in the development of new drug delivery systems. Further research is also needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH and its potential applications in various fields.
Conclusion:
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH is a versatile chemical compound with potential applications in drug design and development, as well as biochemical and pharmacological research. Its inhibitory effects on enzymes, antioxidant and anti-inflammatory properties, and neuroprotective effects make it a valuable tool in scientific research. Further research is needed to fully understand its potential and limitations in various applications.
Synthesemethoden
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH can be synthesized through a multistep process involving the reaction of 2-fluorobenzoyl chloride with 3-methoxyaniline, followed by the addition of 2-methyl-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid and N,N-diisopropylethylamine. The resulting mixture is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been extensively studied for its potential applications in drug design and development. It has been shown to have inhibitory effects on various enzymes, including proteases and kinases, which are involved in several diseases such as cancer and Alzheimer's disease. Additionally, N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been used as a building block in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery.
Eigenschaften
Produktname |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C24H23FN2O3 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3/c1-14-21(24(29)27-18-10-4-3-9-17(18)25)22(15-7-5-8-16(13-15)30-2)23-19(26-14)11-6-12-20(23)28/h3-5,7-10,13,22,26H,6,11-12H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
OGARTQAJJDFFRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)



